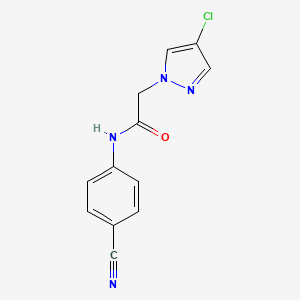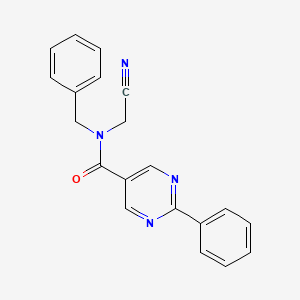
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide, also known as CCPA, is a synthetic compound that is widely used in scientific research due to its unique properties. CCPA belongs to the class of pyrazole derivatives and has a molecular formula of C13H9ClN4O. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mécanisme D'action
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide binds selectively to the adenosine A1 receptor and activates a signaling pathway that leads to the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels in cells. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and physiological effects:
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation without the interference of other adenosine receptor subtypes. However, one limitation of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental protocols.
Orientations Futures
There are several future directions for research on 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide involves the reaction between 4-chloro-1H-pyrazole and 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified using column chromatography.
Applications De Recherche Scientifique
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is widely used in scientific research as a selective adenosine A1 receptor agonist. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes such as sleep, pain, and inflammation. 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-9(5-14)2-4-11/h1-4,6-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRJSHKWBSAUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)
![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)

![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)
![2-Methylsulfanyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2648588.png)




